molecular formula C19H20N2O3 B13965600 9-Acridanone, 3-methoxy-4-(morpholinomethyl)- CAS No. 58324-16-6

9-Acridanone, 3-methoxy-4-(morpholinomethyl)-

Cat. No.: B13965600
CAS No.: 58324-16-6
M. Wt: 324.4 g/mol
InChI Key: CHIBKZGEOGLDIB-UHFFFAOYSA-N
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Description

The compound 9-Acridanone, 3-methoxy-4-(morpholinomethyl)- features a methoxy group at position 3 and a morpholinomethyl substituent at position 2. The morpholinomethyl group introduces a tertiary amine moiety, which enhances solubility and modulates interactions with biological targets.

Properties

CAS No.

58324-16-6

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

IUPAC Name

3-methoxy-4-(morpholin-4-ylmethyl)-10H-acridin-9-one

InChI

InChI=1S/C19H20N2O3/c1-23-17-7-6-14-18(15(17)12-21-8-10-24-11-9-21)20-16-5-3-2-4-13(16)19(14)22/h2-7H,8-12H2,1H3,(H,20,22)

InChI Key

CHIBKZGEOGLDIB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3N2)CN4CCOCC4

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • The synthesis often begins with commercially available methyl 4-iodo-2-methoxybenzoate or methyl 4-bromo-2-methoxybenzoate as the aromatic core precursor.
  • Copper-catalyzed arylation with phenols or amines introduces diaryl ether or arylamino substituents.
  • Selective deprotection of methoxy groups using boron trichloride (BCl3) to yield hydroxy intermediates.
  • Conversion of hydroxy groups to triflates (using triflic anhydride and pyridine) facilitates subsequent cross-coupling reactions.

Morpholinomethyl Group Installation

  • The morpholinomethyl substituent at the 4-position is introduced by nucleophilic substitution or cross-coupling reactions involving morpholine derivatives.
  • Buchwald-Hartwig amination is a preferred method for installing arylamino groups, including morpholinomethyl substituents, due to its high efficiency and tolerance of functional groups.
  • The key anthranilate intermediates bearing morpholinomethyl groups undergo cyclization to form the acridone core.

Cyclization to Acridone Core

  • Cyclization is generally mediated by strong acids such as Eaton’s acid or polyphosphoric acid (PPA).
  • This step converts the anthranilate intermediates into the acridone scaffold, typically yielding the acridone in good to excellent yields.
  • Alternative cyclization methods include BF3·Et2O-mediated cyclization, depending on the substrate and desired substitution pattern.

Representative Synthetic Scheme Summary

Step Reaction Type Reagents/Conditions Outcome/Intermediate
1 Copper-catalyzed arylation Phenols, Cu catalyst Diaryl ether intermediates
2 Selective deprotection Boron trichloride (BCl3) Hydroxy-diaryl ethers
3 Triflation Triflic anhydride (Tf2O), pyridine Triflate intermediates
4 Buchwald-Hartwig cross-coupling Morpholine derivatives, Pd catalyst Anthranilate intermediates with morpholinomethyl substituent
5 Cyclization Eaton’s acid or PPA Acridone core formation

Yield and Efficiency Data

  • The copper-catalyzed arylation and Buchwald-Hartwig amination steps typically provide yields ranging from 60% to over 90%, depending on substrate and conditions.
  • Cyclization steps mediated by Eaton’s acid or PPA generally afford acridones in yields between 70% and 90%.
  • The overall synthetic route to 9-Acridanone, 3-methoxy-4-(morpholinomethyl)- is efficient and scalable, suitable for medicinal chemistry optimization.

Research Discoveries and Optimization Insights

  • Lead optimization studies on acridone derivatives have demonstrated that substitution patterns on the acridone ring significantly influence biological activity and synthetic accessibility.
  • The installation of morpholinomethyl groups enhances solubility and biological interactions, making the Buchwald-Hartwig coupling a critical step in the synthetic route.
  • Selective deprotection strategies using BCl3 allow for precise functionalization without compromising sensitive groups.
  • Cyclization conditions have been optimized to minimize side reactions and maximize yield, with Eaton’s acid proving superior in many cases.

Chemical Reactions Analysis

Types of Reactions

9-Acridanone, 3-methoxy-4-(morpholinomethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include various substituted acridones, dihydroacridones, and quinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

9-Acridanone, 3-methoxy-4-(morpholinomethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Acridanone, 3-methoxy-4-(morpholinomethyl)- involves interactions with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in cellular processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their substituents are compared below:

Compound Name Substituents Biological Activities Key References
9-Acridanone, 3-methoxy-4-(morpholinomethyl)- 3-methoxy, 4-morpholinomethyl Not explicitly reported (inference: potential antimicrobial/antiviral) -
9-Acridanone, 1-ethoxy-3-methoxy-10-methyl 1-ethoxy, 3-methoxy, 10-methyl Antimicrobial, antiviral, antimalarial
10-Ethyl-9-acridanone 10-ethyl N/A (synthetic focus)
RO 15-5458/000 (9-Acridanone hydrazone) Hydrazone side chain Antischistosomal (vs. S. mansoni)
  • Substituent Position and Functionality: The 3-methoxy group is common in bioactive acridanones, likely contributing to DNA intercalation or enzyme inhibition . The 4-morpholinomethyl group distinguishes the target compound; morpholine’s cyclic amine enhances solubility and may improve blood-brain barrier penetration compared to alkyl/ether substituents (e.g., 10-ethyl or 1-ethoxy) . Hydrazone derivatives (e.g., RO 15-5458/000) exhibit antiparasitic activity, suggesting that side-chain modifications significantly alter biological targeting .

Physicochemical Properties

  • Molecular Weight (MW) and Solubility: 10-Ethyl-9-acridanone (MW 223.27) is smaller and less polar than the target compound (estimated MW ~290–300), which may limit its solubility. The morpholinomethyl group introduces a polar tertiary amine, likely improving aqueous solubility compared to purely alkylated analogues.

Biological Activity

9-Acridanone, 3-methoxy-4-(morpholinomethyl)- is a compound belonging to the acridine family, which has garnered attention for its diverse biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Molecular Formula : C17H18N2O2
Molecular Weight : 286.34 g/mol
Structure : The compound features an acridine core with a methoxy group and a morpholinomethyl side chain, which contributes to its biological properties.

Anticancer Properties

The anticancer potential of acridine derivatives has been widely studied. Research indicates that 9-acridinone derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives of acridine can intercalate DNA, leading to inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair.

  • Cytotoxicity Data : In vitro studies have demonstrated that 9-acridinone derivatives possess IC50 values in the low micromolar range against several cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) .
Cell LineIC50 (µM)
HeLa5.33
MCF-71.56
A5494.85

The mechanism through which 9-acridinone exerts its effects involves:

  • DNA Intercalation : The planar structure of acridines allows them to intercalate into the DNA helix, disrupting replication and transcription processes.
  • Topoisomerase Inhibition : Acridines have been shown to inhibit topoisomerase I and II, leading to increased DNA damage and apoptosis in cancer cells .

Other Biological Activities

In addition to its anticancer properties, 9-acridinone derivatives have been investigated for:

  • Antimicrobial Activity : Some studies suggest potential antibacterial and antifungal activities against various pathogens.
  • Antimalarial Effects : Recent research has highlighted the efficacy of certain acridone derivatives against malaria parasites, demonstrating their potential as broad-spectrum antimalarial agents .

Case Studies

  • Acridine Derivatives Against Cancer
    • A study investigated the cytotoxic effects of various acridine derivatives on human cancer cell lines. The results indicated that compounds with specific substitutions exhibited enhanced activity compared to standard chemotherapeutic agents .
  • Antimalarial Efficacy
    • Another research effort focused on optimizing acridone derivatives for antimalarial activity. The study found that certain modifications improved potency against Plasmodium falciparum while maintaining a favorable safety profile .

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